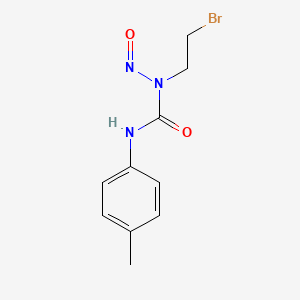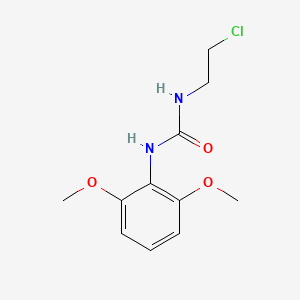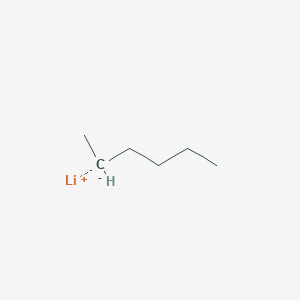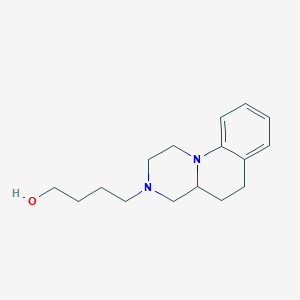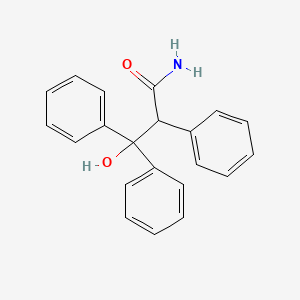![molecular formula C18H20O2Si B14715280 Dimethylbis[(1-phenylethenyl)oxy]silane CAS No. 6651-32-7](/img/structure/B14715280.png)
Dimethylbis[(1-phenylethenyl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis[(1-phenylethenyl)oxy]silane is an organosilicon compound with the molecular formula C18H20O2Si. This compound is characterized by its unique structure, which includes two phenylethenyl groups attached to a silicon atom via oxygen atoms. It is used in various chemical applications due to its stability and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethylbis[(1-phenylethenyl)oxy]silane can be synthesized through the reaction of dimethyldichlorosilane with phenylethenol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2C6H5CH=CH2OH→(CH3)2Si(OCH=CHC6H5)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reagents are mixed under controlled temperatures and pressures. The reaction is monitored to ensure complete conversion of the starting materials, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Dimethylbis[(1-phenylethenyl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylethenyl groups can be oxidized to form corresponding epoxides.
Reduction: The compound can be reduced to form silanes with hydrogenated phenylethenyl groups.
Substitution: The silicon-oxygen bonds can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Epoxides of phenylethenyl groups.
Reduction: Hydrogenated silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethylbis[(1-phenylethenyl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism by which dimethylbis[(1-phenylethenyl)oxy]silane exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. The phenylethenyl groups provide a hydrophobic environment, while the silicon-oxygen bonds offer sites for chemical modification. This dual functionality allows the compound to participate in a variety of chemical reactions and interactions .
Comparación Con Compuestos Similares
Dimethyldichlorosilane: Lacks the phenylethenyl groups, making it less reactive in certain applications.
Phenyltrimethoxysilane: Contains three methoxy groups instead of phenylethenyl groups, leading to different reactivity and applications.
Tetramethylsilane: A simpler structure with four methyl groups, used primarily as a reference standard in NMR spectroscopy.
Uniqueness: Dimethylbis[(1-phenylethenyl)oxy]silane is unique due to its combination of phenylethenyl groups and silicon-oxygen bonds, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and the ability to undergo further chemical modifications .
Propiedades
Número CAS |
6651-32-7 |
|---|---|
Fórmula molecular |
C18H20O2Si |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
dimethyl-bis(1-phenylethenoxy)silane |
InChI |
InChI=1S/C18H20O2Si/c1-15(17-11-7-5-8-12-17)19-21(3,4)20-16(2)18-13-9-6-10-14-18/h5-14H,1-2H2,3-4H3 |
Clave InChI |
HQRORXAFGQDUHX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OC(=C)C1=CC=CC=C1)OC(=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


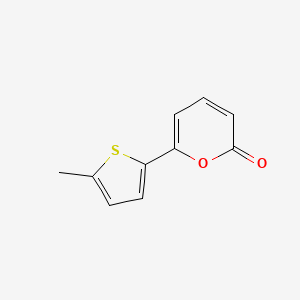

![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)



